REACTION_CXSMILES
|
C[CH:2]1[C:7](=[O:8])[O:6][CH2:5][C:3]1=O.[NH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1>CCO>[N:9]1([C:3]2[CH2:5][O:6][C:7](=[O:8])[CH:2]=2)[CH2:13][CH2:12][CH2:11][CH2:10]1
|
Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
CC1C(=O)COC1=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized with benzene/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C1=CC(OC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |